molecular formula C9H9ClN2OS B5821419 N-[(3-chlorophenyl)carbamothioyl]acetamide

N-[(3-chlorophenyl)carbamothioyl]acetamide

Cat. No.: B5821419
M. Wt: 228.70 g/mol
InChI Key: UAKLUNPOTWVHSS-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)carbamothioyl]acetamide is a chemical compound with the molecular formula C9H9ClN2OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to a carbamothioyl moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKLUNPOTWVHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)carbamothioyl]acetamide typically involves the reaction of 3-chloroaniline with acetic anhydride and thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as hydrochloric acid. The process involves the formation of an intermediate, which subsequently undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

N-[(3-chlorophenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property is particularly useful in the development of antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)carbamothioyl]acetamide is unique due to its specific combination of a chlorophenyl group and a carbamothioyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

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